molecular formula C8H16ClNO2 B1372985 1-Aminomethyl-cyclohexanecarboxylic acid hydrochloride CAS No. 1199589-63-3

1-Aminomethyl-cyclohexanecarboxylic acid hydrochloride

Cat. No.: B1372985
CAS No.: 1199589-63-3
M. Wt: 193.67 g/mol
InChI Key: MLAIBORYGCJZNW-UHFFFAOYSA-N
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Description

1-Aminomethyl-cyclohexanecarboxylic acid hydrochloride is an organic compound with the molecular formula C8H16ClNO2 It is a derivative of cyclohexane, featuring an aminomethyl group and a carboxylic acid group, with the hydrochloride salt form enhancing its solubility in water

Scientific Research Applications

1-Aminomethyl-cyclohexanecarboxylic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology: In biological research, the compound is used to study enzyme interactions and metabolic pathways. Its structure can mimic certain biological molecules, aiding in the investigation of biochemical processes.

Medicine: Medically, this compound is explored for its potential therapeutic effects. It may serve as a precursor for drug development, particularly in designing compounds that target specific biological pathways.

Industry: In industrial applications, the compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Aminomethyl-cyclohexanecarboxylic acid hydrochloride can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with formaldehyde and ammonium chloride to form 1-aminomethyl-cyclohexanol. This intermediate is then oxidized to 1-aminomethyl-cyclohexanecarboxylic acid, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

1-Aminomethyl-cyclohexanecarboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol. Sodium borohydride or lithium aluminum hydride are typical reducing agents used in these reactions.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles. This can be achieved using reagents such as alkyl halides or acyl chlorides under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.

Mechanism of Action

The mechanism of action of 1-aminomethyl-cyclohexanecarboxylic acid hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

1-Aminomethyl-cyclohexanecarboxylic acid hydrochloride can be compared with other similar compounds, such as:

    1-Aminocyclohexanecarboxylic acid: This compound lacks the aminomethyl group, resulting in different reactivity and applications.

    Cyclohexanecarboxylic acid: Without the aminomethyl group, this compound has limited biological activity compared to this compound.

    Cyclohexylamine: This compound lacks the carboxylic acid group, affecting its solubility and reactivity in different chemical environments.

The uniqueness of this compound lies in its dual functional groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications.

Properties

IUPAC Name

1-(aminomethyl)cyclohexane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c9-6-8(7(10)11)4-2-1-3-5-8;/h1-6,9H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLAIBORYGCJZNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199589-63-3
Record name 1-(aminomethyl)cyclohexane-1-carboxylic acid hydrochloride
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